6-Tetradecanol

Description

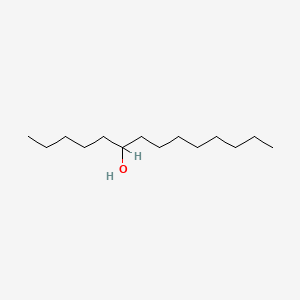

Structure

2D Structure

3D Structure

Properties

CAS No. |

6836-39-1 |

|---|---|

Molecular Formula |

C14H30O |

Molecular Weight |

214.39 g/mol |

IUPAC Name |

tetradecan-6-ol |

InChI |

InChI=1S/C14H30O/c1-3-5-7-8-9-11-13-14(15)12-10-6-4-2/h14-15H,3-13H2,1-2H3 |

InChI Key |

KATMMOGJSFLTOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCC)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Tetradecanol Isomers, Including 6 Tetradecanol

Direct Chemical Synthesis Approaches to Positional Isomers

Direct chemical synthesis provides a foundational route to producing various tetradecanol (B45765) isomers. These methods often involve the functionalization of the C14 alkane chain, n-tetradecane, or the reduction of corresponding fatty acids or their derivatives.

Shape-Selective Alkane Hydroxylation for Specific Tetradecanol Isomers (e.g., 6-Tetradecanol, 1-Tetradecanol (B3432657), 7-Tetradecanol)

The selective hydroxylation of n-tetradecane into its various alcohol isomers is a chemically challenging process due to the inert nature of C-H bonds. tandfonline.com However, the use of specialized catalysts can facilitate this transformation with a degree of regioselectivity. Metalloporphyrin catalysts, for instance, have demonstrated the ability to hydroxylate alkanes in a shape-selective manner. illinois.edu

In a study utilizing a series of manganese porphyrins with sterically protected pockets, the hydroxylation of n-tetradecane yielded a mixture of tetradecanol isomers. The product distribution is dependent on the steric hindrance of the catalyst. For example, a moderately hindered catalyst showed enhanced selectivity for the ω-1 (C-13) position, while more sterically demanding catalysts favored hydroxylation at the terminal methyl group to produce 1-tetradecanol. illinois.edu The oxidation of n-tetradecane can also be achieved using heterogeneous catalysts, such as a tetraruthenium (IV)-substituted tungstogermanate, which has been shown to convert n-tetradecane to a mixture of alcohols and ketones under solvent-free conditions. tandfonline.com Under optimal conditions (150°C for 7 hours), a conversion of n-tetradecane up to 50.97% was achieved. tandfonline.com

The distribution of secondary alcohols, including 2-, 3-, 4-, 5-, 6-, and 7-tetradecanol (B1583960), is also influenced by the catalyst structure. illinois.edu Research on cytochrome P450 enzymes has also shown promise in the selective hydroxylation of alkanes. For instance, certain P450 variants can catalyze the hydroxylation of tetradecane (B157292) to produce 7-tetradecanol with high selectivity. researchgate.netccspublishing.org.cn

Table 1: Catalyst Performance in n-Tetradecane Oxidation

| Catalyst | Conversion of n-Tetradecane (%) | Reaction Conditions | Reference |

|---|---|---|---|

| SBA-15-Apts-GeW10Ru2 (3.2%) | 50.97 | 150°C, 7 h, solvent-free | tandfonline.com |

| MnTPP(OAc) | - | 25°C, 7 h, iodosobenzene (B1197198) oxidant | illinois.edu |

| MnTTMPP(OAc) | - | 25°C, 7 h, iodosobenzene oxidant | illinois.edu |

| MnTTPPP(OAc) | - | 25°C, 7 h, iodosobenzene oxidant | illinois.edu |

Reduction Methodologies for Fatty Alcohol Production

The production of 1-tetradecanol, also known as myristyl alcohol, is commonly achieved through the reduction of myristic acid or its esters. wikipedia.orgatamanchemicals.com Myristic acid is a saturated fatty acid that can be sourced from natural products like nutmeg, palm kernel oil, and coconut oil. wikipedia.orgatamanchemicals.com

The reduction can be carried out using various reducing agents. For industrial-scale production, the hydrogenation of myristic acid or its methyl esters is a common method. wikipedia.orgatamanchemicals.com This process typically involves high pressure and temperature in the presence of a catalyst. Another established route for producing fatty alcohols from petrochemicals is the Ziegler process. wikipedia.orgatamanchemicals.com

For laboratory-scale synthesis, more potent reducing agents like lithium aluminum hydride or sodium can be used to reduce myristic acid or its esters to 1-tetradecanol. chemeurope.comhmdb.ca

Chemo-Enzymatic and Biocatalytic Synthesis Routes

In recent years, there has been a growing interest in developing sustainable methods for producing fatty alcohols using microorganisms. These biocatalytic approaches offer the potential for high specificity and can utilize renewable feedstocks.

Microbial Bioproduction of Alkanols (e.g., 1-Tetradecanol)

The microbial production of 1-tetradecanol has been successfully demonstrated in engineered host organisms like Escherichia coli. nih.govnih.gov These microorganisms are genetically modified to express specific enzymes that can convert central metabolites, such as those derived from glucose, into fatty alcohols.

To achieve high yields of 1-tetradecanol, several metabolic engineering strategies are employed in microbial hosts like E. coli. These strategies often involve the overexpression of key enzymes in the fatty alcohol synthesis pathway and the deletion of competing metabolic pathways. nih.govglbrc.org

A common approach is to introduce a heterologous pathway that converts fatty acyl-ACPs or fatty acyl-CoAs, intermediates in fatty acid metabolism, into 1-tetradecanol. This typically involves the overexpression of an acyl-ACP thioesterase, an acyl-CoA ligase (synthetase), and an acyl-CoA reductase. nih.govnih.gov By carefully balancing the expression levels of these enzymes, researchers have been able to significantly improve the production titer and yield of fatty alcohols. nih.gov

For instance, in one study, a titer of over 1.6 g/L of fatty alcohol (a mix of 1-dodecanol (B7769020) and 1-tetradecanol) was achieved with a yield of over 0.13 g of fatty alcohol per gram of carbon source by optimizing enzyme expression and using a fed-batch cultivation strategy. nih.govnih.gov Further enhancements in production can be achieved by deleting genes involved in competing pathways, such as β-oxidation, which is responsible for the degradation of fatty acids. nih.gov

Table 2: Microbial Production of 1-Tetradecanol

| Host Organism | Engineering Strategy | Product Titer | Yield | Reference |

|---|---|---|---|---|

| Escherichia coli | Overexpression of BTE, FadD, and MAACR; fed-batch cultivation | >1.6 g/L (total fatty alcohol) | >0.13 g/g carbon source | nih.govnih.gov |

| Escherichia coli | Coexpression of CYP153A M.aq operon and AlkL P.pu | 2 g/L | 40 mg · liter−1 h−1 | nih.govasm.org |

Specific enzymes play a crucial role in the biocatalytic synthesis of tetradecanol isomers. Alkane monooxygenases (also known as alkane hydroxylases) are a key class of enzymes that can introduce a hydroxyl group into an alkane chain. nih.govresearchgate.net These enzymes are found in various microorganisms that can utilize alkanes as a carbon source. nih.govresearchgate.net For example, the AlkB enzyme is a non-heme diiron enzyme that catalyzes the hydroxylation of alkanes. nih.gov Some AlkB variants have a preference for medium-chain alkanes (C6-C14). nih.gov

Cytochrome P450 monooxygenases are another important family of enzymes involved in alkane hydroxylation. ifpenergiesnouvelles.fr The CYP153A monooxygenase from Marinobacter aquaeolei VT8, for instance, exhibits high regioselectivity for terminal hydroxylation, making it a promising candidate for the production of 1-alkanols. ebi.ac.uknih.gov

Table 3: Enzymes Involved in Tetradecanol Synthesis

| Enzyme | Function | Organism Source (Example) | Reference |

|---|---|---|---|

| Alkane Monooxygenase (AlkB) | Alkane hydroxylation | Pseudomonas putida | nih.govuniprot.org |

| Cytochrome P450 (CYP153A) | Terminal alkane hydroxylation | Marinobacter aquaeolei | ebi.ac.uknih.gov |

| Acyl-CoA Reductase (MAACR) | Reduction of acyl-CoA to fatty alcohol | Marinobacter aquaeolei | nih.govnih.gov |

| Alcohol Dehydrogenase (ADH) | Reduction of fatty aldehyde to fatty alcohol | Saccharomyces cerevisiae | pnas.orgfrontiersin.org |

Metabolic Engineering Strategies in Microbial Hosts for Enhanced Production

Integration of Chemical and Enzymatic Transformations in Complex Molecule Synthesis

The pursuit of highly pure stereoisomers of tetradecanol derivatives has led to the successful integration of chemical and enzymatic (chemoenzymatic) methods. This approach is particularly valuable for creating chiral molecules, which are essential in many biological contexts.

A notable application of this integrated strategy is in the synthesis of pheromones. For example, the preparation of highly pure (2R,3R,7R)- and (2S,3R,7R)-stereoisomers of 3,7-dimethyl-2-tetradecanol, a precursor to the sex pheromone of the pine sawfly Gilpinia pallida, was accomplished using chemoenzymatic methods. nih.gov These methods allow for precise control over the stereochemistry of the final product, which is critical for its biological activity. nih.gov

Biocatalytic strategies are increasingly recognized for their role in the clean and green synthesis of chiral building blocks. rsc.org Enzymes can be employed for various transformations, including:

Kinetic Resolution: Separating a racemic mixture by selectively reacting with one enantiomer.

Asymmetric Reduction: Converting a prochiral ketone to a chiral alcohol.

Enantioselective Epoxide Ring-Opening: Creating chiral alcohols from epoxides. rsc.org

These biocatalytic reactions, often combined with traditional chemical synthesis steps, form a powerful "enzyme-toolbox" for producing specific stereoisomers of complex molecules like tetradecanol derivatives. rsc.org

Synthesis of Functionalized Tetradecanol Derivatives

Tetradecanol serves as a versatile starting material for a variety of functionalized derivatives, including ethers, phosphorochloridates, and surfactants. These derivatives often possess unique properties tailored for specific applications.

Formation of Ether Derivatives

Ether derivatives of tetradecanol are synthesized for various purposes, including the development of potential therapeutic agents. A common method for forming these ethers is the Mitsunobu reaction.

In one example, 5′-O-(tetradecanol) ether derivatives of the antiviral nucleosides FLT (3′-fluoro-2′,3′-dideoxythymidine) and AZT (3′-azido-2′,3′-dideoxythymidine) were synthesized. researchgate.netmdpi.com The reaction involved treating the parent nucleoside with 1-tetradecanol, triphenylphosphine (B44618) (TPP), and diisopropyl azodicarboxylate (DIAD) in dimethylformamide (DMF). researchgate.netmdpi.com This method effectively links the fatty alcohol to the nucleoside via an ether bond, enhancing its lipophilicity. researchgate.net

Another approach involves the solvent-free synthesis of glycidyl (B131873) ethers from 1-tetradecanol and epichlorohydrin, using a solid base and a phase transfer catalyst. chalmers.se This method represents a more environmentally friendly process for producing ether intermediates used in surfactant manufacturing. chalmers.se

Table 1: Synthesis of 5'-O-(tetradecanol) Ether Derivatives via Mitsunobu Reaction

| Reactant 1 | Reactant 2 | Reagents | Solvent | Reaction Time | Temperature | Product |

|---|

Data sourced from multiple studies. researchgate.netmdpi.com

Synthesis of Phosphorochloridate Derivatives

Phosphorochloridate derivatives of tetradecanol are key intermediates in the synthesis of more complex molecules, such as enzyme inhibitors.

An efficient, large-scale synthesis has been developed for a carnitine palmitoyltransferase I inhibitor. acs.org A critical step in this process is the reaction of 1-tetradecanol with stoichiometric amounts of phosphorus trichloride (B1173362) (PCl₃) in tetrahydrofuran (B95107) (THF) at low temperatures (–15 to –20 °C). acs.orgresearchgate.net This reaction yields 1-tetradecyl phosphorochloridate, which is then reacted further without purification. acs.orgresearchgate.net The resulting drug substance was obtained in a 65% yield with 99.7% purity. acs.orgresearchgate.net

Similarly, the synthesis of poly[tetradecylpoly(ethylene glycol) phosphate-b-tetradecylpoly(ethylene glycol)lactate phosphate] involves the creation of a chlorophosphate intermediate by reacting a poly(ethylene glycol) H-phosphonate block with trichloroisocyanuric acid, which is then reacted with 1-tetradecanol. mdpi.com

Preparation of N-Acyl Arginine Surfactants from Tetradecanol

Tetradecanol is a key renewable raw material for producing amino acid-based surfactants, which are valued for their high biodegradability and low toxicity. arpnjournals.orgarpnjournals.org Specifically, N-acyl arginine surfactants can be synthesized from tetradecanol and the amino acid arginine. arpnjournals.org

The synthesis is an amidation process carried out by reacting tetradecanol and arginine, typically in the presence of a catalyst and a suitable solvent. arpnjournals.orgarpnjournals.com Research has focused on optimizing reaction conditions to maximize the conversion of tetradecanol. arpnjournals.orgarpnjournals.com One study found that using tert-amyl alcohol as a solvent and sodium methoxide (B1231860) as a catalyst achieved an optimal conversion of 91.6%. arpnjournals.orgarpnjournals.com The purification process involves the addition of citric acid to precipitate the product. arpnjournals.org

Table 2: Optimized Conditions for N-Acyl Arginine Surfactant Synthesis

| Parameter | Optimal Value |

|---|---|

| Reactant Ratio (mol-tetradecanol/mol-arginine) | 1/4 |

| Catalyst (Sodium Methoxide) | 7% (w/w substrate) |

| Solvent Ratio (mL solvent/mL tetradecanol) | 1/3 |

| Temperature | 65 °C |

| Time | 4 hours |

| Resulting Conversion | 91.6% |

Data sourced from a study on surfactant synthesis. arpnjournals.orgarpnjournals.com

Diastereoselective Synthesis of Nitroaldol Derivatives (e.g., erythro-7-nitro-6-tetradecanol)

The synthesis of nitroaldol derivatives, such as the theoretical compound erythro-7-nitro-6-tetradecanol, relies on stereoselective methods that control the formation of new chiral centers. Chiral β-nitroalcohols are highly valuable synthetic intermediates due to the versatile reactivity of their hydroxyl and nitro groups. rsc.org

The primary method for forming the carbon-carbon bond in these structures is the Henry reaction (or nitroaldol reaction). Achieving diastereoselectivity in this reaction, to preferentially form the erythro or threo isomer, is a key challenge. Modern organic synthesis has developed several strategies to control this outcome.

Biocatalytic approaches have gained prominence for the asymmetric synthesis of β-nitroalcohol stereoisomers. rsc.org Enzymes can catalyze the Henry reaction or its retro-version with high stereoselectivity. Furthermore, chiral nonracemic nitroso acetals, which are precursors to other nitrogenated compounds, have been synthesized with good diastereoselectivity using chiral nitroalkenes derived from the chiral pool. d-nb.info The reaction of cyclic nitronates with vinyl diazoacetates can also produce bicyclic nitroso acetals with excellent diastereoselectivity. mdpi.com These advanced methodologies provide a pathway for the controlled synthesis of complex structures like erythro-7-nitro-6-tetradecanol.

Biochemical Roles and Metabolic Pathways of Tetradecanols

Endogenous Metabolic Processes in Biological Systems (Non-Human)

In various non-human biological systems, tetradecanols, as part of the broader class of long-chain fatty alcohols, play significant roles in metabolic processes. They are not merely inert molecules but are actively synthesized and catabolized through specific enzymatic pathways, integrating into the organism's larger lipid metabolism.

Long-chain fatty alcohols are key components of a dynamic metabolic pathway known as the fatty alcohol cycle. nih.goveuropa.eu This cycle facilitates the reversible interconversion of fatty alcohols, fatty aldehydes, and fatty acids. nih.gov The process begins with the reduction of fatty acids to fatty alcohols, which proceeds through an aldehyde intermediate. researchgate.netresearchgate.net Conversely, the oxidation of a fatty alcohol, such as a tetradecanol (B45765), first yields the corresponding aldehyde (tetradecanal), which is then further oxidized to a fatty acid (tetradecanoic acid). europa.eu This entire cycle, involving both synthesis and oxidation, has been demonstrated in various cell types, including cultured skin fibroblasts. europa.eu The enzymes responsible for these conversions are central to maintaining the balance of these lipid species within the cell. Fatty acyl-CoA reductases, for example, catalyze the reduction of activated acyl groups to fatty alcohols. researchgate.net

The fatty alcohol cycle is a ubiquitous process found in mammals and prokaryotes. researchgate.net In many organisms, the production of fatty alcohols from fatty acids serves as a preliminary step for the synthesis of waxes, which are esters formed from a fatty acid and a fatty alcohol. researchgate.net

Fatty alcohols like tetradecanol are crucial precursors for the synthesis of more complex lipid structures, most notably wax esters. researchgate.net Wax esters are formed by the esterification of a fatty alcohol with a fatty acyl-CoA. researchgate.netresearchgate.net These waxes serve diverse biological functions depending on the organism. In terrestrial organisms, they can provide a protective coating to prevent desiccation, while in marine environments, they often function as primary energy reserves. researchgate.net

For instance, in the marine copepod Calanus finmarchicus, wax esters are the main storage lipid, and tetradecanol (14:0) is one of the saturated fatty alcohols that constitute these esters. uit.no Birds also utilize wax esters, produced in the uropygial gland, to clean and lubricate their feathers. researchgate.net The specific composition of these waxes, including the types of fatty alcohols and fatty acids, can vary significantly between species. researchgate.net For example, the wax secretion of a goose contains unbranched fatty alcohols, while that of a barn owl contains branched-chain fatty alcohols. researchgate.net

The incorporation process begins with the reduction of fatty acyl-CoA to a fatty alcohol, which is then esterified with another fatty acyl-CoA molecule to form the final wax ester. researchgate.net This demonstrates the integral role of tetradecanols and other fatty alcohols as building blocks for essential, functional macromolecules in a wide range of organisms.

Fatty Alcohol Cycling and Interconversion with Fatty Acids and Aldehydes

Microbial Transformations and Biotransformation Mechanisms

Microorganisms are capable of utilizing long-chain alcohols like tetradecanol as carbon and energy sources, employing specific enzymatic machinery to break them down. researchgate.net The biotransformation of these compounds is a key part of environmental carbon cycling.

The microbial degradation of tetradecanol follows an oxidative pathway. The initial step is the oxidation of the alcohol to its corresponding aldehyde, tetradecanal (B130844), which is subsequently oxidized to tetradecanoic acid. europa.euresearchgate.net This fatty acid can then enter the beta-oxidation pathway for further catabolism. wapsustainability.com

Research has shown that various bacteria can perform these transformations. For example, in the oxidation of 1-tetradecanol (B3432657) by Pseudomonas aeruginosa, the intermediate tetradecanal was detected, confirming this step-wise oxidation. researchgate.net Similarly, the fungus Aspergillus parasiticus has been shown to oxidize n-tetradecane to 1-tetradecanol and then to tetradecanoic acid. csic.es

The enzyme system of Corynebacterium equi IFO 3730 has been observed to oxidize 6-tetradecanol to its corresponding ketone, 6-tetradecanone. tandfonline.com In a separate study with the same bacterium, 1-tetradecanol was oxidized, and under certain conditions in an isooctane (B107328) solvent system, the primary product was the wax ester myristyl myristate, formed from the esterification of 1-tetradecanol and its oxidation product, tetradecanoic acid. tandfonline.com This indicates that the metabolic fate of the fatty alcohol can be influenced by the cellular environment and conditions. tandfonline.com

Table 1: Microbial Oxidation of Tetradecanol and Related Compounds

| Microorganism | Substrate | Product(s) | Reference |

| Corynebacterium equi | 6-Hexadecanol, this compound | Corresponding ketones | tandfonline.com |

| Corynebacterium equi | 1-Tetradecanol | Tetradecanoic acid, Myristyl myristate | tandfonline.com |

| Pseudomonas aeruginosa | 1-Tetradecanol | Tetradecanal | researchgate.net |

| Rhodococcus erythropolis | 2-Tetradecanol (B1204251) | 2-Tetradecanone | nih.gov |

| Fungal Peroxygenase (Marasmius rotula) | n-Tetradecane | 1-Dodecanol (B7769020), Dodecanoic acid | csic.es |

The first step in the oxidation of tetradecanol, the conversion to an aldehyde, is catalyzed by alcohol dehydrogenases (ADHs). wikipedia.org These enzymes facilitate the interconversion between alcohols and aldehydes or ketones by reducing a coenzyme, typically NAD+ to NADH. wikipedia.org While many ADHs are known for their activity on short-chain alcohols, specific ADHs that act on long-chain substrates have been identified in various microorganisms. mdpi.comebi.ac.uk

A NAD+-dependent secondary alcohol dehydrogenase from the bacterium Rhodococcus erythropolis was found to be active on a broad range of long-chain secondary aliphatic alcohols. nih.gov Although its optimal activity was with C6 to C11 alcohols, it could still oxidize 2-tetradecanol at a significant rate. nih.gov Another alcohol dehydrogenase, discovered in Pantoea sp. 7-4, was shown to efficiently oxidize 1-tetradecanol to tetradecanal. ebi.ac.uk The enzyme system of Corynebacterium equi also demonstrates the ability to oxidize secondary alcohols, including this compound. tandfonline.com

The activity of these enzymes is crucial for initiating the degradation of long-chain alcohols and for providing the aldehyde substrate for the next step in the metabolic pathway. modelseed.orgmodelseed.org

Table 2: Characterized Alcohol Dehydrogenase Activity on Long-Chain Alcohols

| Enzyme Source | Substrate(s) | Enzyme Type | Key Finding | Reference |

| Rhodococcus erythropolis | Long-chain secondary alcohols (incl. 2-tetradecanol) | NAD-dependent secondary ADH | Oxidized 2-tetradecanol at 25% of the rate of mid-range alcohols. nih.gov | nih.gov |

| Pantoea sp. 7-4 | 1-Tetradecanol | Alcohol Dehydrogenase (PsADH) | Can efficiently oxidize 1-tetradecanol to tetradecanal. ebi.ac.uk | ebi.ac.uk |

| Corynebacterium equi | This compound | Enzyme system | Oxidized the secondary alcohol to the corresponding ketone. tandfonline.com | tandfonline.com |

| Human | Long-chain fatty alcohols | Fatty Aldehyde Dehydrogenase (FALDH) | Can convert fatty alcohol substrates to aldehydes, though at a lower rate than aldehyde oxidation. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

Following the initial oxidation of tetradecanol to tetradecanal by alcohol dehydrogenase, the next critical step is the conversion of this aldehyde to the corresponding fatty acid, tetradecanoic acid. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs). researchgate.netnih.gov These enzymes are typically NAD(P)+-dependent and prevent the accumulation of potentially toxic aldehydes. tandfonline.comnih.gov

An aldehyde dehydrogenase gene (Bt-aldh) was identified in the thermophilic bacterium Geobacillus thermoleovorans B23, which is capable of degrading long-chain alkanes. researchgate.net The purified enzyme showed high activity against long-chain aliphatic aldehydes, including tetradecanal, and required NAD+ as a coenzyme. researchgate.net Similarly, a fatty aldehyde dehydrogenase (FALDH) from the bacterium Vibrio harveyi is used in enzymatic tandem reactions to produce fatty acids from aldehydes. nih.gov

Human fatty aldehyde dehydrogenase (FALDH), an NAD+-dependent oxidoreductase, also shows high activity with long-chain fatty aldehydes like tetradecanal. tandfonline.comtandfonline.com This highlights that the two-step oxidation of fatty alcohols to fatty acids via an aldehyde intermediate is a conserved pathway across different domains of life, with ALDHs playing an indispensable role in the final oxidation step. tandfonline.comnih.gov

Alcohol Dehydrogenase Activity on Long-Chain Alcohols

Oxidative Metabolism in Specific Microorganisms (e.g., Pantoea sp., Acinetobacter calcoaceticus)

The oxidative metabolism of long-chain alcohols, such as tetradecanols, is a key process in various microorganisms that utilize these compounds as carbon sources. The pathways typically involve the oxidation of the alcohol to an aldehyde, which is then further oxidized to a carboxylic acid.

In the bacterium Pantoea sp. , strain 7-4, an alcohol dehydrogenase (PsADH) has been identified that oxidizes 1-tetradecanol to its corresponding aldehyde, tetradecanal. researchgate.netzobodat.at This conversion is a crucial step in a potential biosynthetic pathway for producing alkanes, as the resulting aldehyde can be used by other enzymes. researchgate.netnih.gov The discovery of PsADH is significant because many previously studied alcohol dehydrogenases primarily act on short-chain alcohols. zobodat.atebi.ac.uk This enzyme provides a new tool for metabolic engineering, particularly for converting fatty alcohols back into the metabolic pool for biofuel production. researchgate.netscbt.com The oxidation reaction catalyzed by PsADH requires the presence of NAD(P)⁺ as a cofactor. zobodat.at

Acinetobacter calcoaceticus strain HO1-N is another microorganism capable of metabolizing long-chain alcohols. It possesses at least three different alcohol dehydrogenases. nii.ac.jp One of these is an NADP⁺-dependent enzyme that is specific for long-chain substrates like tetradecanol. nii.ac.jp This particular enzyme was partially purified and characterized, revealing a high affinity for tetradecanol. nii.ac.jp Following the initial oxidation of the alcohol, A. calcoaceticus utilizes aldehyde dehydrogenases to convert the resulting aldehyde. The bacterium has an NADP⁺-dependent aldehyde dehydrogenase that is strongly induced when grown on alkanes and shows a very high affinity for tetradecanal. nii.ac.jpmdpi.com This efficient metabolic pathway allows the organism to effectively utilize hydrocarbons and their derivatives for growth. mdpi.com

**Interactive Table 1: Characteristics of Alcohol Dehydrogenases in Pantoea sp. and *Acinetobacter calcoaceticus***

| Feature | Pantoea sp. (PsADH) | Acinetobacter calcoaceticus (NADP⁺-dependent ADH) |

|---|---|---|

| Substrate | 1-Tetradecanol | Long-chain alcohols (e.g., Tetradecanol) |

| Product | Tetradecanal | Long-chain aldehydes (e.g., Tetradecanal) |

| Cofactor | NAD(P)⁺ | NADP⁺ |

| Apparent Kₘ for Tetradecanol | 4.7 x 10³ M⁻¹s⁻¹ (Catalytic Efficiency) pherobase.com | 5.2 µM nii.ac.jp |

| Optimal pH (Oxidation) | 9.0 pherobase.com | Not Specified |

| Molecular Mass | Not Specified | 144 kDa nii.ac.jp |

| Induction | Not Specified | Constitutively expressed nii.ac.jp |

Pheromonal Activity of Branched Tetradecanols (e.g., 6,10,13-trimethyl-1-tetradecanol)

Branched-chain fatty alcohols play important roles in chemical communication among insects, often acting as pheromones. A notable example is 6,10,13-trimethyl-1-tetradecanol , which has been identified as a key semiochemical for the predatory stink bug, Stiretrus anchorago. ebi.ac.uk

Field tests with the synthesized compound confirmed its function as a potent attractant. hmdb.ca The substance attracts both adult males and females, as well as the larval stages (nymphs) of the insect. researchgate.nethmdb.ca This broad attraction confirms its role as an aggregation pheromone, a chemical signal that causes individuals of the same species to gather at a specific location. hmdb.ca The discovery and synthesis of such pheromones are valuable for developing pest management strategies that utilize an insect's own chemical communication system. nih.gov

Interactive Table 2: Research Findings on 6,10,13-trimethyl-1-tetradecanol

| Aspect | Finding | Reference(s) |

|---|---|---|

| Organism | Stiretrus anchorago (Predatory Stink Bug) | ebi.ac.uknih.govhmdb.ca |

| Source | Sternal glands of male insects | hmdb.ca |

| Chemical Class | Branched Tetradecanol | hmdb.ca |

| Biological Role | Aggregation Pheromone | hmdb.ca |

| Activity | Attracts adult males, adult females, and larvae | researchgate.nethmdb.ca |

| Synthesis | Achieved in a 13-step process with a 4% overall yield | hmdb.ca |

Mechanistic Insights into the Biological Actions of Long-Chain Alcohols

While the broader biological activities of various long-chain fatty alcohols are of scientific interest, specific mechanistic investigations into this compound are not extensively detailed in publicly available research. However, studies on structurally related long-chain alcohols, such as 1-Tetradecanol, provide valuable insights into the potential mechanisms through which these compounds may exert their effects. This article will focus on the elucidated mechanisms of 1-Tetradecanol as a representative model for understanding the biological activities of compounds in this class.

Mechanistic Investigations of Biological Activities Non Human Models

Research using non-human models has been crucial in uncovering the cellular and molecular pathways through which long-chain alcohols may exert biological effects. The following sections detail the mechanistic findings related to hypopigmentary and anti-inflammatory activities, primarily drawing from studies on 1-Tetradecanol (B3432657).

The potential of certain long-chain alcohols to reduce pigmentation has been a subject of investigation. Studies using melan-a cell culture models, which are non-human murine melanocytes, have been instrumental in exploring these effects. 1-Tetradecanol has been identified as a compound possessing hypopigmentary properties. nih.govmdpi.comscience.govnih.govresearchgate.net The underlying mechanisms appear to be linked to the regulation of key enzymatic pathways involved in melanin (B1238610) synthesis. nih.govnih.gov

The Protein Kinase A (PKA) signaling pathway is a critical regulator of melanogenesis. nih.gov Activation of this pathway typically leads to an increase in melanin production. Research has shown that the hypopigmentary action of 1-Tetradecanol is associated with its ability to modulate this pathway. nih.govmdpi.comscience.govnih.gov

Specifically, 1-Tetradecanol has been demonstrated to inhibit PKA activity. nih.gov In one study, at a high concentration, it exerted the most potent inhibition on PKA activity when compared to other compounds like 4-ethylresorcinol (B1360110) and 4-ethylphenol. nih.gov Furthermore, 1-Tetradecanol was found to be the most effective at attenuating the levels of cyclic adenosine (B11128) monophosphate (cAMP), a key upstream activator of PKA. nih.gov It achieved a reduction of nearly 40% in cAMP levels at both high and low concentrations tested. nih.gov By inhibiting the PKA pathway, 1-Tetradecanol can effectively downregulate the subsequent steps in melanin synthesis that are controlled by this signaling cascade. nih.govnih.gov

Table 1: Effect of 1-Tetradecanol on PKA Pathway Components in Melan-a Cells

| Compound | Concentration | cAMP Level Inhibition (%) | PKA Activity Inhibition (%) |

| 1-Tetradecanol | High | ~40% | Strongest Inhibition |

| Low | ~40% | ~20% | |

| 4-Ethylresorcinol | High | ~25% | Moderate Inhibition |

| Low | ~25% | ~30% | |

| 4-Ethylphenol | High | ~20% | Weak Inhibition |

| Low | Not specified | ~20% |

Data synthesized from Lam et al. (2014). nih.gov

The tyrosinase family of proteins, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), are key enzymes in the melanogenesis pathway. nih.govscience.gov Tyrosinase is the rate-limiting enzyme, initiating the conversion of tyrosine to melanin precursors. nih.gov

Table 2: Effect of 1-Tetradecanol on Tyrosinase Family Proteins in Melan-a Cells

| Compound | Target Protein | Effect on Protein Expression | Effect on mRNA Expression |

| 1-Tetradecanol | Tyrosinase | Attenuated at high concentration | No effect |

| TRP-1 | Not specified | No effect | |

| TRP-2 | Not specified | No effect |

Data synthesized from Lam et al. (2014). nih.gov

A complex containing 1-Tetradecanol, specifically a mixture of esterified monounsaturated fatty acids, has been investigated for its therapeutic potential in managing inflammatory conditions, such as periodontal disease, in animal models like rabbits and cats. nih.govcabidigitallibrary.orgtodaysveterinarypractice.comresearchgate.netresearchgate.net These studies provide a window into the anti-inflammatory mechanisms of this fatty acid complex.

The progression of periodontal disease is characterized by a host-mediated immune response to bacterial pathogens, leading to chronic inflammation and the destruction of periodontal tissues, including alveolar bone. nih.govresearchgate.netresearchgate.net The 1-Tetradecanol complex appears to intervene in this process by modulating the host's inflammatory response. nih.govresearchgate.net

In rabbit models of experimentally induced periodontitis, the topical application of a 1-Tetradecanol complex has been shown to halt disease progression and even promote the regeneration of tissue and bone. nih.govcabidigitallibrary.orgresearchgate.net This therapeutic effect is attributed to its ability to modulate the host response at both cellular and molecular levels. researchgate.net

Furthermore, the complex has been shown to inhibit osteoclastic activity. cabidigitallibrary.orgresearchgate.net Osteoclasts are the cells responsible for bone resorption, and their hyperactivity is a major contributor to the alveolar bone loss seen in severe periodontitis. nih.gov By suppressing osteoclast activity, the 1-Tetradecanol complex helps to prevent the destruction of the bone that supports the teeth. researchgate.net

At a molecular level, while the precise cascade is still under investigation, fatty acids are known to be precursors to potent immunoregulators. nih.gov They can influence the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govnih.gov Monounsaturated fatty acids, the class to which the components of the 1-Tetradecanol complex belong, may decrease the release of pro-inflammatory cytokines like Interleukin-1 (IL-1), which in turn can inhibit the production of prostaglandins and ultimately lead to the resolution of inflammation and tissue healing. researchgate.net The modulation of these key inflammatory pathways is believed to be central to the observed anti-inflammatory and tissue-protective effects of the 1-Tetradecanol complex in animal models of periodontal disease. nih.govresearchgate.net

Advanced Materials Applications and Research Precursors

Integration into Form-Stable Phase Change Materials for Thermal Energy Storage

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy, known as latent heat, at a nearly constant temperature during their phase transition (e.g., from solid to liquid). 6-Tetradecanol is utilized in the development of form-stable PCMs, which are engineered to retain their shape even in the liquid state, thus preventing leakage and enhancing their practicality for various thermal energy storage applications.

Eutectic Mixtures with Fatty Acids for Thermal Performance

To achieve specific melting points suitable for applications like thermal energy storage in buildings, this compound is often combined with fatty acids to form eutectic mixtures. mdpi.commdpi.comatamankimya.com A eutectic mixture is a blend of two or more components that melt and solidify at a single, lower temperature than the individual constituents. These mixtures offer the advantage of a sharp phase transition temperature and high latent heat storage capacity. wikipedia.org

Research has explored various eutectic combinations of this compound (TD) with different fatty acids, including capric acid (CA), lauric acid (LA), and myristic acid (MA). mdpi.commdpi.com These eutectic systems have been shown to possess desirable thermal properties for passive solar heating and other low-temperature thermal energy storage applications. mdpi.comacs.org For instance, a eutectic mixture of octanoic acid (OA) and tetradecanol (B45765) (TD) at a mass ratio of 77:23 exhibits a phase-transition temperature of 11.4 °C and a latent heat of 150-155 J/g. epa.gov Another study investigated a palmitic acid (PA) and tetradecanol (TD) eutectic mixture with a phase change temperature of 29.00 °C, identifying it as a novel PCM candidate. mdpi.com

To create form-stable PCMs, these eutectic mixtures are often incorporated into a supporting polymer matrix, such as high-density polyethylene (B3416737) (HDPE) combined with ethylene-vinyl acetate (B1210297) (EVA). mdpi.comatamankimya.com This encapsulation prevents the leakage of the molten PCM. mdpi.com

Below is an interactive data table summarizing the thermal properties of various this compound-based eutectic mixtures.

| Eutectic Mixture Components | Mass Ratio | Onset Melting Temp. (°C) | Onset Solidification Temp. (°C) | Latent Heat of Melting (J/g) | Latent Heat of Solidification (J/g) |

| TD-CA Eutectic | - | - | - | 153.4 | 147.8 |

| FS TD-CA PCM | - | 19.13 | 13.32 | 100.5 | 99.7 |

| FS TD-LA PCM | - | 24.53 | 24.92 | >90 | >90 |

| FS TD-MA PCM | - | 33.15 | 30.72 | >90 | >90 |

| OA-TD Eutectic | 77:23 | 11.4 | - | 150-155 | - |

| OA-TD/EG-HDTMOS | 12:1 (PCM:additive) | 11.2 | 9.2 | 138-143 | - |

| PA-TD Eutectic | 54:46 | 29.0 | - | 143 | - |

FS denotes Form-Stable, where the eutectic mixture is incorporated into an HDPE-EVA polymer matrix. mdpi.com Data for OA-TD and PA-TD mixtures are from separate studies. mdpi.comepa.gov

Composite Formulations with Conductive Additives (e.g., Expanded Graphite)

A significant challenge with organic PCMs like this compound and its eutectic mixtures is their inherently low thermal conductivity, which limits the rate of heat transfer during the charging and discharging cycles. To overcome this, conductive additives are incorporated to create composite PCMs. Expanded graphite (B72142) (EG) is a commonly used additive due to its high thermal conductivity, large surface area, and chemical stability. epa.govnewdrugapprovals.org

When this compound is impregnated into the porous structure of expanded graphite, a form-stable composite PCM is created. newdrugapprovals.org The capillary forces and surface tension within the EG network effectively prevent the leakage of the molten alcohol. Research has shown that a composite containing up to 93 wt% of this compound can be stabilized within an EG matrix. newdrugapprovals.org This composite demonstrated a high melting enthalpy of 202.6 J/g and a crystallization enthalpy of 201.2 J/g. newdrugapprovals.org

The addition of EG significantly enhances the thermal conductivity of the composite. For example, a composite with 7 wt% EG exhibited a thermal conductivity of 2.76 W/m·K, a substantial increase compared to pure this compound. newdrugapprovals.org Similarly, the thermal conductivity of an octanoic acid-tetradecanol eutectic mixture was increased by 133% to 0.7 W/(m·K) with the addition of modified expanded graphite. epa.gov These composite materials show excellent thermal stability and reliability over repeated melting and solidification cycles. epa.govnih.gov

Role as Precursors in Surfactant Chemistry

This compound, also known as myristyl alcohol, serves as a critical starting material, or precursor, in the synthesis of various types of surfactants. wikipedia.org Surfactants are amphiphilic compounds, meaning they possess both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. This dual nature allows them to reduce surface tension and act as detergents, emulsifiers, and foaming agents. The 14-carbon alkyl chain of this compound provides the hydrophobic tail for the resulting surfactant molecule.

The primary routes for converting this compound into a surfactant involve attaching a hydrophilic head group to the alcohol. The most common methods are sulfation, to produce anionic surfactants, and ethoxylation, to create nonionic surfactants.

Anionic surfactants are produced by the sulfation of this compound, which involves reacting the alcohol with a sulfating agent like sulfur trioxide or chlorosulfonic acid. mdpi.comepa.gov This reaction forms a sulfate (B86663) ester. Subsequent neutralization with a base, typically sodium hydroxide, yields the sodium salt of the alkyl sulfate. epa.gov A prominent example is Sodium Tetradecyl Sulfate, an anionic surfactant used in detergents and cosmetics. mdpi.com

Nonionic surfactants are synthesized through the process of ethoxylation. In this reaction, this compound is reacted with ethylene (B1197577) oxide in the presence of a catalyst. moeveglobal.comacs.orggoogle.com This process adds a chain of ethylene oxide units (polyoxyethylene) to the alcohol, forming an alcohol ethoxylate. moeveglobal.comacs.org These nonionic surfactants are valued for their excellent cleaning and emulsifying properties and are used in a wide array of products, from household cleaners to industrial applications. atamankimya.com

Furthermore, this compound is a precursor for other specialized surfactants, including gemini (B1671429) surfactants, which have two hydrophobic tails and two hydrophilic head groups, and N-acyl arginine surfactants, which are synthesized by reacting the alcohol with the amino acid arginine. mdpi.com

Environmental Fate and Degradation Mechanisms of Tetradecanols

Biotic Degradation Processes in Environmental Compartments

Long-chain aliphatic alcohols, including tetradecanol (B45765), are readily biodegradable. europa.euoecd.org Studies on single carbon chain length alcohols show that those with up to 18 carbon atoms are readily biodegradable. europa.eu For alcohols with up to 16 carbons, such as tetradecanol, tests indicate that pass levels for ready biodegradation are typically met within a 10-day window, with removal rates reaching up to 100%. oecd.orgoecd.org This rapid biodegradation is a critical factor in preventing long-term persistence in the environment. nih.gov

The microbial metabolism of long-chain alcohols and fatty acids proceeds through well-established oxidative pathways. The initial step for an alcohol like 6-tetradecanol involves its oxidation to the corresponding fatty acid. Subsequently, this fatty acid can be degraded through two principal mechanisms: omega-oxidation (ω-oxidation) and beta-oxidation (β-oxidation).

Omega-oxidation serves as an alternative pathway to the more common beta-oxidation, particularly when beta-oxidation is impaired. wikipedia.orgbyjus.com This process involves the oxidation of the terminal methyl (ω) carbon, the one furthest from the primary functional group. wikipedia.org The pathway proceeds in three steps within the smooth endoplasmic reticulum of liver and kidney cells in vertebrates: byjus.com

Hydroxylation: A hydroxyl group is introduced at the omega-carbon by a mixed-function oxidase enzyme system involving cytochrome P450 and NADPH. wikipedia.orgbyjus.com

Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase. wikipedia.orgbyjus.com

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid. wikipedia.org

This resulting dicarboxylic acid can then enter the primary fatty acid degradation pathway, beta-oxidation. wikipedia.orgnih.gov In beta-oxidation, the fatty acid chain is shortened by two carbon atoms during each cycle, producing acetyl-CoA, which can then be metabolized through the citric acid cycle. oup.com This stepwise degradation from both ends of the dicarboxylic acid molecule is known as bilateral β-oxidation. nih.gov

The biodegradation of tetradecanol is generally rapid, especially in environments with active microbial populations like activated sludge. For 1-tetradecanol (B3432657), a first-order rate constant of 52.5 per hour was measured in an activated sludge inoculum, which calculates to a biodegradation half-life of 5.5 days. atamanchemicals.comregulations.gov This indicates that biodegradation is a significant environmental fate process in both water and soil. atamanchemicals.comregulations.gov

The kinetics of microbial degradation can be influenced by the concentration of the substance and the availability of other nutrients. isca.meinternationalscholarsjournals.com In wastewater treatment plants, field data has demonstrated greater than 99% removal for C12 to C18 alcohols, which aligns with the high rates of degradation measured in laboratory studies. oecd.orgoecd.org

Table 1: Biodegradation Kinetic Data for Tetradecanol

| Parameter | Value | Environmental Compartment | Source(s) |

|---|---|---|---|

| Biodegradation Rate Constant | 52.5 hr⁻¹ | Activated Sludge | regulations.gov |

| Biodegradation Half-Life | 5.5 days | Activated Sludge (Calculated) | atamanchemicals.comregulations.gov |

Stepwise Chain-Shortening via Omega- and Beta-Oxidation

Environmental Partitioning and Mobility

The environmental distribution of this compound is heavily influenced by its physicochemical properties, namely its low water solubility and high octanol-water partition coefficient (log K_ow). europa.eu The log K_ow for C14 alcohol has been measured at 6.03. heraproject.com These properties suggest that when released into the environment, tetradecanol will preferentially partition from water to organic phases like soil organic carbon and sediment.

Due to its hydrophobic nature, this compound is expected to have no mobility in soil. regulations.govnih.gov This is quantified by the organic carbon-water (B12546825) partition coefficient (K_oc), which measures the tendency of a chemical to adsorb to soil or sediment. High K_oc values indicate strong adsorption and limited mobility. For 1-tetradecanol, K_oc values have been estimated to be in the range of 18,197 to 34,674 in humic acid. atamanchemicals.comregulations.gov When released into water, it is expected to adsorb strongly to suspended solids and sediment, with reported K_oc values between 23,320 and 64,060. atamanchemicals.comregulations.gov This strong adsorption attenuates other fate processes like volatilization from water surfaces or moist soil. regulations.govnih.gov

Table 2: Environmental Partitioning Coefficients for Tetradecanol

| Coefficient | Value | Medium | Source(s) |

|---|---|---|---|

| Log K_ow | 6.03 | Octanol-Water | heraproject.com |

| K_oc | 18,197 - 34,674 | Humic Acid | atamanchemicals.comregulations.gov |

Q & A

Basic: What are the recommended methods for synthesizing 6-Tetradecanol with high purity for experimental use?

Methodological Answer:

Synthesis of this compound typically involves catalytic hydrogenation of tetradecanoic acid derivatives or reduction of ketones using agents like LiAlH₄. To ensure high purity, employ column chromatography with silica gel (hexane/ethyl acetate gradients) and verify purity via GC-MS or HPLC. Strict inert atmosphere conditions are recommended to prevent oxidation during synthesis. Post-synthesis, store the compound in amber vials under nitrogen to minimize degradation .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

Use a combination of spectroscopic and thermal techniques:

- NMR (¹H and ¹³C) for structural confirmation, focusing on hydroxyl proton signals (δ 1.5–2.0 ppm).

- FTIR to identify O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹).

- DSC/TGA for melting point (~38–40°C) and thermal stability analysis.

- Karl Fischer titration for quantifying residual moisture, critical for hygroscopicity studies .

Advanced: What experimental design considerations are critical when investigating the phase behavior of this compound in multi-component systems?

Methodological Answer:

- Variable Isolation: Systematically vary concentrations of co-solvents (e.g., water, ethanol) while controlling temperature (±0.1°C) to map phase diagrams.

- Reproducibility: Document equipment calibration (e.g., rheometers, DSC) and environmental conditions (humidity, light exposure) to align with FAIR data principles .

- Controls: Include blank samples and replicate measurements to distinguish intrinsic phase behavior from artifacts .

Advanced: How can researchers resolve contradictions between theoretical predictions and experimental observations in this compound’s thermodynamic properties?

Methodological Answer:

- Method Validation: Cross-check experimental setups (e.g., calorimetry vs. computational simulations) and verify assumptions in theoretical models (e.g., force-field parameters in MD simulations).

- Error Analysis: Quantify uncertainties in measurements (e.g., ±0.5% for enthalpy changes) and compare with computational error margins.

- Peer Review: Engage in collaborative data interpretation to identify overlooked variables, such as impurities or solvent interactions .

Basic: What are the optimal storage conditions for this compound to maintain chemical stability?

Methodological Answer:

Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with oxidizing agents and ensure humidity <30% using desiccants. Monitor degradation via periodic FTIR analysis for carbonyl formation (indicative of oxidation) .

Advanced: What advanced spectroscopic techniques are suitable for probing the molecular interactions of this compound in complex matrices?

Methodological Answer:

- Solid-State NMR: Investigate crystallinity and polymorphic transitions in lipid bilayers.

- Time-Resolved Fluorescence: Study micelle formation kinetics using pyrene polarity probes.

- Raman Spectroscopy: Map hydrogen-bonding networks in hydrated systems with spatial resolution <1 µm .

Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Methodological Answer:

Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Apply ANOVA for multi-group comparisons, ensuring normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test). For small datasets, employ non-parametric tests like Kruskal-Wallis .

Advanced: How should researchers design controlled experiments to isolate the effects of this compound’s chain length on surfactant properties?

Methodological Answer:

- Comparative Framework: Synthesize homologs (C12–C16 alcohols) and measure critical micelle concentration (CMC) via surface tension assays.

- Variable Control: Maintain constant pH, ionic strength, and temperature across samples.

- Molecular Dynamics (MD): Simulate alkyl chain packing to correlate CMC with chain length .

Basic: What validation protocols ensure accuracy in quantitative analysis of this compound using chromatographic methods?

Methodological Answer:

- Calibration Standards: Prepare a 5-point linear curve (R² > 0.995) with internal standards (e.g., heptadecanol).

- Recovery Tests: Spike samples with known quantities (80–120% of target) and calculate recovery rates (acceptance: 95–105%).

- System Suitability: Monitor retention time variability (<2%) and peak asymmetry (0.9–1.5) .

Advanced: What strategies effectively address reproducibility challenges in this compound crystallization studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.